2-Chloro-4-(2-chlorophenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(2-chlorophenyl)phenol, 95% (2C4CP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 76-77°C and a molecular weight of 213.6 g/mol. 2C4CP is a member of the phenol family of compounds and is commonly referred to as chlorophenol.
Scientific Research Applications
2-Chloro-4-(2-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including in the study of enzyme inhibition, protein folding, and DNA binding. It has also been used in the synthesis of drugs, pesticides, and other organic compounds. In addition, 2-Chloro-4-(2-chlorophenyl)phenol, 95% has been used to study the structure and function of proteins, lipids, and other biological molecules.
Mechanism of Action
2-Chloro-4-(2-chlorophenyl)phenol, 95% is an inhibitor of several enzymes, including cytochrome P450 and acetylcholinesterase. It also binds to DNA and can alter the structure of proteins and lipids. In addition, 2-Chloro-4-(2-chlorophenyl)phenol, 95% can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
2-Chloro-4-(2-chlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties in animal models. In addition, 2-Chloro-4-(2-chlorophenyl)phenol, 95% has been found to have antioxidant and neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-chlorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, 2-Chloro-4-(2-chlorophenyl)phenol, 95% can be toxic and should be handled with caution. It should also be used in a well-ventilated area and protective clothing should be worn when handling it.
Future Directions
In the future, 2-Chloro-4-(2-chlorophenyl)phenol, 95% could be used to further study the mechanisms of enzyme inhibition, protein folding, and DNA binding. It could also be used to develop new drugs, pesticides, and other organic compounds. In addition, 2-Chloro-4-(2-chlorophenyl)phenol, 95% could be used to study the structure and function of proteins, lipids, and other biological molecules. Finally, 2-Chloro-4-(2-chlorophenyl)phenol, 95% could be used to study the biochemical and physiological effects of other compounds and drugs.
Synthesis Methods
2-Chloro-4-(2-chlorophenyl)phenol, 95% can be synthesized from the reaction of 2-chlorophenol and 4-chlorophenol in the presence of an acid catalyst. The reaction is carried out in a two-step process, first in aqueous solution and then in an organic solvent. The resulting product is a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
2-chloro-4-(2-chlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNRBBGQCAOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685924 |
Source
|
Record name | 2',3-Dichloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chlorophenyl)phenol | |
CAS RN |
666747-27-9 |
Source
|
Record name | 2',3-Dichloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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